1-Isopropyl-4-(2-nitrovinyl)benzene

Descripción general

Descripción

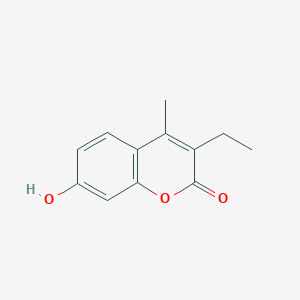

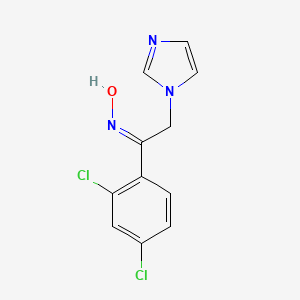

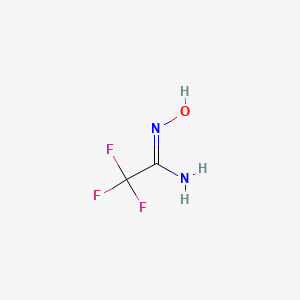

1-Isopropyl-4-(2-nitrovinyl)benzene is a biochemical used for proteomics research . It has a molecular formula of C11H13NO2 and a molecular weight of 191.23 .

Molecular Structure Analysis

The molecular structure of 1-Isopropyl-4-(2-nitrovinyl)benzene is represented by the formula C11H13NO2 . The InChI representation of the molecule isInChI=1/C11H13NO2/c1-9(2)11-5-3-10(4-6-11)7-8-12(13)14/h3-9H,1-2H3/b8-7+ . Chemical Reactions Analysis

While specific chemical reactions involving 1-Isopropyl-4-(2-nitrovinyl)benzene are not detailed in the literature, it’s likely that it would participate in reactions similar to other nitrovinylbenzenes. These could include electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

1-Isopropyl-4-(2-nitrovinyl)benzene can be used in the synthesis of triazolo isoquinolines and isochromenes, employing a domino sequence involving [3 + 2] cycloaddition, nitro group extrusion, and 6-endo cyclization. This process is significant for its metal-free conditions and good yield, showcasing the compound's utility in heterocyclic chemistry (Arigela et al., 2013).

Fluorescent Receptor for Metal Ion Detection

The compound is instrumental in creating a fluorescent receptor molecule for dual Ni2+ and Cu2+ ion recognition. The receptor, which incorporates a benzene-1,2-diamine structure, exhibits specificity and sensitivity for these ions, offering potential applications in multianalyte detection (Pawar et al., 2015).

Understanding Tautomerism

This compound contributes to the study of tautomeric isomers and conformers in 2-nitrovinyl compounds, assisting in the understanding of nitroalkene stability, H-bonding, and substituent effects. This research is crucial for comprehending various tautomeric processes in organic chemistry (Lammertsma & Bharatam, 2000).

Reactivity of Nitroarenes

Studies involving 1-Isopropyl-4-(2-nitrovinyl)benzene derivatives demonstrate high reactivity due to the electron-deficient character of nitroarenes activated by the azole ring. This reactivity is pivotal for synthesizing novel heterocyclic compounds (Pokhodylo et al., 2009).

Chemical Sensing and Electronic Devices

The nitroamine redox center in molecules related to 1-Isopropyl-4-(2-nitrovinyl)benzene is used in molecular electronic devices, showing properties like negative differential resistance and high on-off peak-to-valley ratios. This application is essential for the development of advanced electronic materials and devices (Chen et al., 1999).

Crystal Engineering

The compound's derivatives are useful in crystal engineering, where intermolecular interactions, such as hydrogen and halogen bonds, play a crucial role. These interactions help in positioning molecules predictably, which is vital for designing new crystalline materials (Gagnon et al., 2007).

Mecanismo De Acción

Target of Action

It’s known that benzene derivatives often interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 1-Isopropyl-4-(2-nitrovinyl)benzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can influence a variety of biochemical pathways due to their interactions with different enzymes and receptors .

Pharmacokinetics

The properties of benzene derivatives can vary widely depending on their specific chemical structure .

Result of Action

Benzene derivatives can have a wide range of effects depending on their specific targets and mode of action .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of benzene derivatives .

Propiedades

IUPAC Name |

1-[(E)-2-nitroethenyl]-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-9(2)11-5-3-10(4-6-11)7-8-12(13)14/h3-9H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOZMGIWCWVROY-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420685 | |

| Record name | 1-[(E)-2-Nitroethenyl]-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-4-(2-nitrovinyl)benzene | |

CAS RN |

42139-37-7 | |

| Record name | 1-[(E)-2-Nitroethenyl]-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1310035.png)

![3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B1310053.png)

![[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310055.png)